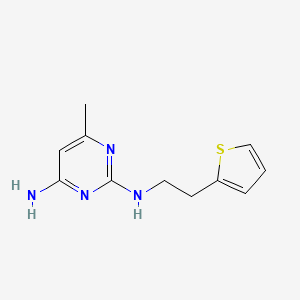

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine

Description

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and an ethyl group linked to a thiophene ring at the N2 position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

6-methyl-2-N-(2-thiophen-2-ylethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8-7-10(12)15-11(14-8)13-5-4-9-3-2-6-16-9/h2-3,6-7H,4-5H2,1H3,(H3,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCXIZHXDRUPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methylpyrimidine-2,4-diamine with 2-(thiophen-2-yl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion of nitro groups to amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

2-(thiophen-2-yl)pyrimidine derivatives: These compounds share the thiophene-pyrimidine core structure and exhibit similar biological activities.

6-methylpyrimidine derivatives: Compounds with a methyl group at the 6-position of the pyrimidine ring, which may have comparable chemical reactivity and biological properties.

Uniqueness

6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the thiophene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Biological Activity

6-Methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is a heterocyclic compound notable for its unique structure, which includes a pyrimidine ring with a methyl group and a thiophene moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), an important target in cancer therapy.

The primary biological activity of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine is its inhibition of PARP-1. This enzyme plays a crucial role in the DNA repair pathway by facilitating the repair of single-strand breaks in DNA. By inhibiting PARP-1, this compound can disrupt the DNA repair process, leading to genomic instability and cell death, particularly in cancer cells that rely heavily on PARP for survival under conditions of DNA damage.

Pharmacokinetics

Research indicates that compounds similar to 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine exhibit favorable pharmacokinetic properties. These properties include good absorption and distribution within biological systems, which are essential for effective therapeutic action. The compound's solubility and stability are also critical factors influencing its bioavailability and efficacy.

Biological Activity Studies

Several studies have explored the biological activities of this compound:

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the effects of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with IC50 values comparable to established PARP inhibitors. The study highlighted the potential for this compound to be developed as a therapeutic agent in breast cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation, derivatives similar to 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine were tested against Staphylococcus aureus. Results showed that these compounds exhibited superior antibacterial activity compared to standard antibiotics like ampicillin, indicating their potential utility in treating resistant bacterial infections .

Comparison with Similar Compounds

To better understand the unique properties and potential applications of 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4-diamine, it is useful to compare it with other related compounds.

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| 6-Methylpyrimidine derivatives | PARP | Anticancer |

| Pyrido[2,3-d]pyrimidines | DHFR | Anticancer/Antimicrobial |

| Thiazole derivatives | Gyrase | Antimicrobial |

This table illustrates that while many pyrimidine derivatives share similar biological targets and activities, the specific substitution pattern in 6-methyl-N2-(2-(thiophen-2-yl)ethyl)pyrimidine enhances its selectivity and potency against PARP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.